N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
CAS No.: 1251633-10-9
Cat. No.: VC11978841
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251633-10-9 |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C22H22N4O3S/c1-3-29-20-11-9-19(10-12-20)26(15-18-7-5-4-6-8-18)30(27,28)21-13-14-22-24-23-17(2)25(22)16-21/h4-14,16H,3,15H2,1-2H3 |
| Standard InChI Key | IMKFOQFWNYXUNC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic core comprising a pyridine ring fused with a triazole moiety, substituted at the 6-position with a sulfonamide group. Key substituents include:
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N-Benzyl group: A phenylmethyl group attached to the sulfonamide nitrogen.
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N-(4-Ethoxyphenyl) group: A para-ethoxyphenyl group bonded to the sulfonamide nitrogen.
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3-Methyl group: A methyl substituent on the triazole ring.
This configuration aligns with structurally similar compounds documented in chemical databases .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₃H₂₃N₅O₃S, yielding a molecular weight of 457.52 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-Benzyl-N-(4-ethoxyphenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide |
| Molecular Formula | C₂₃H₂₃N₅O₃S |
| Molecular Weight | 457.52 g/mol |
| CAS Registry | Not yet assigned |
Key functional groups, such as the sulfonamide (-SO₂NH-) and ethoxy (-OCH₂CH₃), contribute to its polarity and potential hydrogen-bonding capabilities.
Synthesis and Optimization
General Synthetic Route
The synthesis of triazolopyridine sulfonamides typically involves multi-step protocols:
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Sulfonamide Formation: Reaction of a pyridine sulfonyl chloride with primary or secondary amines (e.g., benzylamine, 4-ethoxyaniline) to form the sulfonamide intermediate.
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Triazole Ring Closure: Cyclization using hydrazine derivatives to construct the triazole ring. For example, chloropyridine intermediates may undergo hydrazine substitution followed by intramolecular cyclization.
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Substituent Introduction: Alkylation or arylation at the triazole 3-position (e.g., methyl group) via nucleophilic substitution or cross-coupling reactions.
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide formation.
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Temperature Control: Cyclization steps often require elevated temperatures (80–120°C).
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Catalyst Use: Palladium catalysts facilitate cross-coupling reactions for aryl group introduction.
Research Findings on Analogous Compounds
Comparative Bioactivity
Structural-Activity Relationships (SAR)
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N-Substituents: Bulky aryl groups (e.g., benzyl, 4-ethoxyphenyl) enhance lipid solubility and target binding.
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Triazole Substitutents: Methyl groups at the 3-position improve metabolic stability compared to ethyl or halogenated analogs .
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Sulfonamide Group: Essential for hydrogen bonding with enzymatic active sites (e.g., bacterial dihydropteroate synthase) .
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